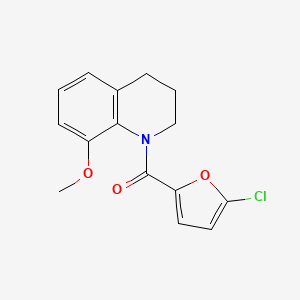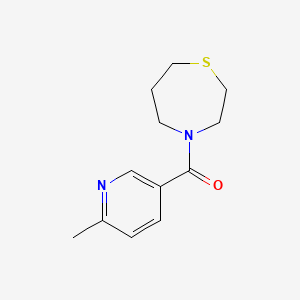![molecular formula C15H21N3O B7512187 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in various inflammatory and infectious diseases.
作用机制
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide exerts its inhibitory effect on TLR4 signaling by binding to an intracellular domain of TLR4, known as the Toll/interleukin-1 receptor (TIR) domain. This binding prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for the activation of pro-inflammatory transcription factors, such as NF-κB and IRF3.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation and autoimmune diseases. In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide treatment significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improved survival rates. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential neuroprotective effects in a mouse model of traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other immune signaling pathways. However, the use of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
Future research on 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could focus on its potential therapeutic applications in various infectious and inflammatory diseases, such as sepsis, rheumatoid arthritis, and multiple sclerosis. Additionally, further studies could investigate the potential synergistic effects of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide with other anti-inflammatory or antiviral agents. Finally, the development of more potent and bioavailable analogs of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could improve its efficacy and expand its therapeutic potential.
合成方法
The synthesis of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide involves a multi-step process starting with the reaction of tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic anhydride with 2-aminopyrazole to yield 2-pyrazol-1-yl-tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic acid. This intermediate is then converted to the final product, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, through a coupling reaction with N,N-dimethylacetamide dimethyl acetal.
科学研究应用
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases. In preclinical studies, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, thereby reducing inflammation and tissue damage. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential antiviral activity against influenza and hepatitis C viruses.
属性
IUPAC Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(9-18-6-2-5-16-18)17-14-8-10-7-13(14)12-4-1-3-11(10)12/h2,5-6,10-14H,1,3-4,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCVRHMLKRBYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NC(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

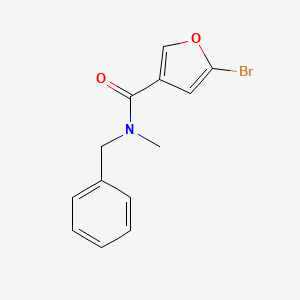


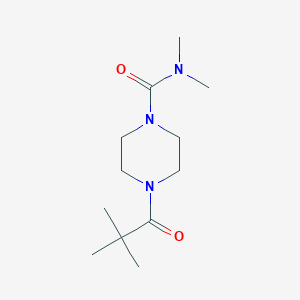
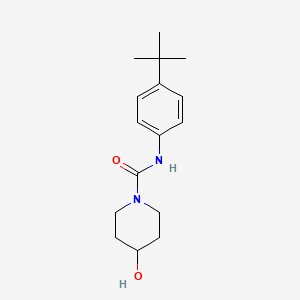
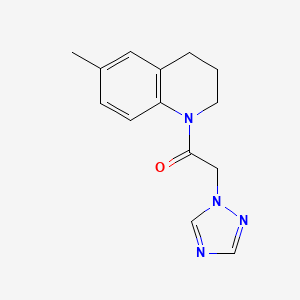
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

